2-Isopropyl-3-methoxy-benzaldehyde
Description
2-Isopropyl-3-methoxy-benzaldehyde is a substituted benzaldehyde derivative featuring an isopropyl group at the ortho position (C2) and a methoxy group at the meta position (C3) relative to the aldehyde functional group. This structural configuration confers unique physicochemical properties, such as increased steric hindrance due to the bulky isopropyl substituent and enhanced electron-donating effects from the methoxy group. The compound is of interest in organic synthesis, fragrance chemistry, and pharmaceutical intermediates, though its specific applications remain less documented compared to simpler benzaldehyde analogs .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-8H,1-3H3 |
InChI Key |
QLFDTVVPAWGBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-isopropyl-3-methoxy-benzaldehyde, a comparative analysis with three related benzaldehyde derivatives is provided below. Key differences in substituent groups, reactivity, and functional roles are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Reactivity Differences :
- The methoxy group in this compound stabilizes the aldehyde via electron donation, reducing its electrophilicity compared to 3-hydroxybenzaldehyde, which has a polar hydroxyl group that enhances reactivity in nucleophilic additions .
- Steric Effects : The isopropyl group at C2 significantly hinders reactions at the aldehyde site, contrasting with unsubstituted analogs like 4-methoxybenzaldehyde, which exhibit higher reactivity in condensation reactions .
Biological and Industrial Relevance: 3-Hydroxybenzaldehyde is a known intermediate in synthesizing antioxidants and antimicrobial agents due to its phenolic hydroxyl group . In contrast, the methoxy substituent in this compound may limit its biological activity but improve stability in industrial formulations.
Analytical Challenges :
- Quantification methods for benzaldehyde derivatives often rely on chromatographic techniques. For example, 3-hydroxybenzaldehyde has been analyzed relative to diphenhydramine in pharmacopeial studies, suggesting similar approaches could be adapted for this compound despite its structural complexity .
Critical Notes and Limitations
- Data Gaps : Specific thermodynamic and spectroscopic data (e.g., melting points, NMR shifts) for this compound are sparse in publicly available literature, necessitating extrapolation from structural analogs.
- Contradictory Evidence : While methoxy groups generally enhance solubility in organic solvents, the combined steric effects of isopropyl and methoxy substituents in this compound may paradoxically reduce solubility compared to simpler derivatives like 4-methoxybenzaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
